Bienvenue dans la boutique en ligne BenchChem!

ME0328

PARP3 ADP-ribosyltransferase selectivity

ME0328 is the only commercially available PARP3/ARTD3 inhibitor with validated selectivity (~7-fold over PARP1, ~12-fold over PARP2, >30 µM for 12 other ARTDs). Unlike broad-spectrum clinical PARP inhibitors, ME0328 enables unambiguous attribution of phenotypes to PARP3. Demonstrated in vivo efficacy in LPS-induced ALI and chemosensitization of vinorelbine-resistant breast cancer cells. Favorable ADME profile (soluble, cell-permeable, metabolically stable). Co-crystal structure available (PDB: 4GV4). Ideal for DNA repair, mitotic progression, and inflammation target validation.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 1445251-22-8
Cat. No. B608954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameME0328
CAS1445251-22-8
SynonymsME0328;  ME 0328;  ME-0328.
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24)/t13-/m0/s1
InChIKeyQIHBWVVVRYYYRO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ME0328 (CAS 1445251-22-8): A Selective ARTD3/PARP3 Inhibitor for Targeted ADP-Ribosylation Research


ME0328 (CAS 1445251-22-8) is a synthetic small-molecule inhibitor that selectively targets the ADP-ribosyltransferase ARTD3 (also known as poly(ADP-ribose) polymerase 3, PARP3), a member of the diphtheria toxin-like ADP-ribosyltransferase (ARTD) family involved in DNA repair and mitotic progression [1]. Identified as compound 5b in a structure-activity relationship study of 55 quinazolinone-based inhibitors, ME0328 was developed as a chemical probe to dissect the specific cellular functions of PARP3 [2]. It is the most potent stereoisomer among four ARTD3 inhibitors characterized and exhibits a favorable in vitro absorption, distribution, metabolism, and excretion (ADME) profile, including solubility, cell permeability, and metabolic stability in rat hepatocytes and human liver microsomes [1].

Why ME0328 Cannot Be Replaced by Broad-Spectrum PARP Inhibitors in PARP3-Focused Research


The PARP family comprises 17 distinct enzymes with divergent biological roles; promiscuous inhibition by clinical PARP inhibitors (e.g., olaparib, niraparib, rucaparib) confounds the interpretation of experimental results and introduces off-target effects [1]. Unlike these broad-spectrum agents, ME0328 was specifically designed and optimized for PARP3 selectivity, achieving approximately 7-fold selectivity over PARP1, approximately 12-fold over PARP2, and negligible activity (>30 μM IC50) against 12 other ARTD family members [2]. This targeted inhibition is essential for studies aiming to isolate the specific contribution of PARP3 to DNA repair, mitotic progression, and inflammatory signaling, where the use of a less selective inhibitor would obscure the molecular mechanism and lead to false conclusions about PARP3 dependency [1].

Quantitative Differentiation of ME0328 from PARP3-Targeting Alternatives


Superior PARP3 Selectivity Profile vs. Clinical PARP Inhibitors

ME0328 exhibits a distinct selectivity profile for ARTD3/PARP3 compared to clinically used PARP inhibitors. While olaparib, niraparib, and rucaparib are potent inhibitors of PARP1 and PARP2 with varying activity against PARP3, ME0328 was optimized for selective PARP3 inhibition with an IC50 of 0.89±0.28 μM in histone H1 modification assays [1]. Against other ARTD family members, ME0328 shows significantly weaker activity: ARTD1/PARP1 IC50 = 6.3 μM (7.1-fold selectivity), ARTD2/PARP2 IC50 = 10.8 μM (12.1-fold selectivity), and IC50 >30 μM for ARTD5/TNKS1, ARTD6/TNKS2, ARTD10/PARP10, and other family members . This contrasts with niraparib, which shows 342-fold selectivity for PARP1/2 over PARP3 (PARP3 IC50 = 1300 nM) [2], and veliparib, with a PARP3 IC50 of 2040 nM [3]. Rucaparib inhibits PARP3 with an IC50 of 407 nM but also potently inhibits PARP1 (Ki = 1.4 nM) and PARP2 [4]. Talazoparib shows high affinity for PARP3 (Kd = 24 nM) but is also a potent PARP1/2 inhibitor (Ki = 1.2/0.85 nM) [5].

PARP3 ADP-ribosyltransferase selectivity

Structural Basis for PARP3 Selectivity: Co-Crystal Structure Reveals Unique Binding Mode

The co-crystal structure of ME0328 bound to the catalytic domain of human ARTD3/PARP3 (PDB ID: 4GV4) at 1.8 Å resolution provides atomic-level insight into its selectivity mechanism [1]. The structure reveals that ME0328 occupies the nicotinamide-binding pocket of PARP3, with the quinazolinone core mimicking the nicotinamide moiety of NAD+ and the (S)-phenylethyl group extending into a unique subpocket that is not conserved in PARP1 or PARP2 [1]. This distinct binding mode, characterized by specific hydrogen-bonding interactions and hydrophobic contacts, explains why ME0328 achieves its selectivity profile while other inhibitors like olaparib and veliparib, which lack this extended moiety, exhibit broader PARP family inhibition [2]. The structural data also guided the optimization of ME0328 from the racemic lead compound, demonstrating that the (S)-enantiomer is essential for both potency and selectivity [1].

structural biology X-ray crystallography PARP3

In Vivo Anti-Inflammatory Efficacy in Acute Lung Injury Model

ME0328 demonstrates in vivo pharmacological activity in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI) [1]. Administration of ME0328 significantly reduced the pulmonary inflammatory response, as evidenced by decreased levels of inflammatory cytokines, reduced phosphorylation of p65 (a component of the NF-κB transcription factor complex), and alleviation of pulmonary edema [1]. Histopathological examination confirmed that ME0328 mitigated lung tissue damage compared to vehicle-treated controls [1]. Mechanistically, PARP3 was shown to promote macrophage inflammation via mono-ADP-ribosylation of peptidyl-prolyl cis-trans isomerase A (Ppia) at Glu140, and ME0328 blocked NF-κB pathway activation downstream of this modification [1]. This represents a distinct therapeutic application of PARP3 inhibition unrelated to DNA repair, highlighting a unique utility for ME0328 that is not shared by broad-spectrum PARP inhibitors, which have not been evaluated in this inflammation model.

acute lung injury inflammation NF-κB

Functional Cellular Activity in DNA Damage Response

ME0328 exhibits functional cellular activity by modulating the DNA damage response. In human A549 lung adenocarcinoma cells, treatment with 10 μM ME0328 delayed the resolution of γH2AX foci following γ-irradiation (2 Gy), indicating an impairment of DNA double-strand break repair that is specifically attributable to PARP3 inhibition [1]. This cellular phenotype contrasts with the effects of broad-spectrum PARP inhibitors like olaparib, which induce robust PARP trapping and cytotoxicity in BRCA-mutant cells due to combined PARP1/2 inhibition [2]. Additionally, ME0328 has been shown to potentiate vinorelbine-induced mitotic arrest and apoptosis in breast cancer cell lines, reducing vinorelbine resistance by approximately 10-fold when combined with nontoxic concentrations of ME0328 [3]. In comparison, olaparib reduced vinorelbine resistance by 17-fold in the same study, but this effect is likely driven by its broader PARP inhibition profile, including PARP1/2 [3].

DNA repair γH2AX mitotic progression

Optimal Application Scenarios for ME0328 in Scientific Research and Industrial Development


PARP3 Target Validation and Mechanistic Studies in DNA Repair and Genome Stability

Researchers investigating the specific role of PARP3 in DNA double-strand break repair, mitotic progression, or chromatin remodeling should select ME0328 as the chemical probe of choice. Its well-characterized selectivity profile (7-fold over PARP1, >30 μM for other ARTDs) ensures that observed phenotypes—such as delayed γH2AX foci resolution following DNA damage—can be confidently attributed to PARP3 inhibition rather than off-target effects on PARP1/2 [1]. The availability of a high-resolution co-crystal structure (PDB: 4GV4) further supports structure-activity relationship studies and the design of improved PARP3-selective compounds [2]. This application is particularly relevant for academic labs and biopharmaceutical companies engaged in target discovery and validation of DNA damage response pathways.

In Vivo Modeling of PARP3-Dependent Inflammatory Diseases

ME0328 has demonstrated in vivo efficacy in reducing pulmonary inflammation and edema in an LPS-induced acute lung injury (ALI) mouse model, acting through inhibition of PARP3-mediated NF-κB pathway activation [3]. This unique application distinguishes ME0328 from other PARP inhibitors that have not been characterized in inflammation models. Scientists studying macrophage-driven inflammatory diseases, including ALI, sepsis, or chronic inflammatory disorders, should consider ME0328 to interrogate the contribution of PARP3-catalyzed mono-ADP-ribosylation to disease pathology. The compound's favorable ADME properties (soluble, cell-permeable, metabolically stable in hepatocytes and microsomes) make it suitable for in vivo pharmacological studies [1].

Combination Therapy Screening with Microtubule-Targeting Agents

ME0328 has been shown to potentiate the cytotoxic effects of vinorelbine, a vinca alkaloid microtubule inhibitor, reducing resistance by approximately 10-fold in breast cancer cell lines [4]. This chemosensitization effect is mechanistically linked to PARP3's role in mitotic spindle stabilization and is distinct from the PARP1/2 trapping mechanism of clinical PARP inhibitors. Pharmaceutical researchers conducting combination drug screens for breast cancer or other malignancies where mitotic disruption is therapeutically relevant should include ME0328 as a PARP3-selective tool compound to assess the specific contribution of PARP3 to chemosensitization, avoiding confounding effects from PARP1/2 inhibition that would occur with olaparib or similar agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ME0328

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.